molecular formula C13H9F2N3 B2356692 2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile CAS No. 1284579-23-2

2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile

Cat. No.: B2356692
CAS No.: 1284579-23-2
M. Wt: 245.233
InChI Key: FLQLYQMRZRFNRU-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile is a synthetic organic compound with the molecular formula C 13 H 9 F 2 N 3 and a molecular weight of 245.23 g/mol . Its structure features a pyridine ring carbonitrile core linked via a methylamino bridge to a 2,4-difluorophenyl group. Researchers can identify the compound using its SMILES notation: N#Cc1ccc(NCc2ccc(F)cc2F)nc1 . This compound is of significant interest in medicinal chemistry as a key intermediate or scaffold for developing new bioactive molecules. The pyridine-carbonitrile motif is a privileged structure in drug discovery, known for its versatility and presence in compounds with a range of biological activities . Recent scientific literature highlights derivatives of 2-aminopyridine-3-carbonitrile, which share a closely related core structure, as promising antistaphylococcal agents, indicating the potential of this chemical class in addressing antibiotic resistance . Furthermore, the 2,4-difluorophenyl group is a common pharmacophore in approved therapeutics, notably in compounds designed as HIV integrase inhibitors, suggesting its utility in the design of targeted antiviral and antimicrobial therapies . Key Research Applications: • Serves as a critical building block in the synthesis of novel pharmaceutical candidates. • Used as a scaffold for developing antimicrobial agents, particularly against Gram-positive pathogens. • Provides a core structure for structure-activity relationship (SAR) studies in medicinal chemistry programs. Handling & Storage: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use. Consult the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3/c14-11-4-3-10(12(15)6-11)8-18-13-9(7-16)2-1-5-17-13/h1-6H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQLYQMRZRFNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=C(C=C(C=C2)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway Design and Intermediate Synthesis

Synthesis of 2,4-Difluorobenzylamine

The primary intermediate, 2,4-difluorobenzylamine, is synthesized via catalytic hydrogenation of 2,4-difluoronitrobenzene. This reduction typically employs hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst under mild pressures (1–3 atm) at 25–50°C. The nitro group is selectively reduced to an amine, yielding 2,4-difluorobenzylamine with >90% purity after distillation.

Key Reaction:

$$
\text{2,4-Difluoronitrobenzene} + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{2,4-Difluorobenzylamine} + 2\text{H}2\text{O}
$$

Functionalization of Pyridine-3-carbonitrile

The pyridine core is functionalized at the 2-position through halogenation or metallation. A common approach involves chlorination of pyridine-3-carbonitrile using phosphorus oxychloride (POCl₃) at 80–100°C, producing 2-chloropyridine-3-carbonitrile. Alternatively, directed ortho-metallation (DoM) with lithium diisopropylamide (LDA) followed by quenching with iodine generates 2-iodopyridine-3-carbonitrile, which offers superior reactivity in coupling reactions.

Coupling Strategies for C–N Bond Formation

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates nucleophilic attack by 2,4-difluorobenzylamine. In dimethylformamide (DMF) at 120°C, 2-chloropyridine-3-carbonitrile reacts with the benzylamine derivative in the presence of potassium carbonate (K₂CO₃), yielding the target compound via SNAr. This method achieves moderate yields (60–70%) but requires rigorous exclusion of moisture.

Key Reaction:

$$
\text{2-Chloropyridine-3-carbonitrile} + \text{2,4-Difluorobenzylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{HCl}
$$

Transition Metal-Catalyzed Amination

Palladium-catalyzed coupling, such as Buchwald-Hartwig amination, enhances efficiency and regioselectivity. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with Xantphos as a ligand and cesium carbonate (Cs₂CO₃) in toluene at 110°C, 2-chloropyridine-3-carbonitrile couples with 2,4-difluorobenzylamine to afford the product in 85–90% yield. This method minimizes side reactions and is scalable for industrial production.

Key Reaction:

$$
\text{2-Chloropyridine-3-carbonitrile} + \text{2,4-Difluorobenzylamine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound} + \text{CsCl}
$$

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent patents highlight the adoption of continuous flow reactors to improve reaction control and throughput. By maintaining precise temperature (110±2°C) and pressure (5 bar), the coupling step achieves 95% conversion in <30 minutes, reducing solvent use by 40% compared to batch processes.

Purification Techniques

Chromatographic purification on silica gel (hexane/ethyl acetate, 4:1) isolates the target compound with >99% purity. Alternatively, recrystallization from ethanol/water (7:3) yields large single crystals suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Scalability
SNAr K₂CO₃, DMF, 120°C 60–70 95 Moderate
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, 110°C 85–90 99 High
Continuous Flow Pd/C, 5 bar, 110°C 95 99.5 Industrial

Mechanistic Insights and Side Reactions

Ligand Effects in Palladium Catalysis

Bulky phosphine ligands (e.g., Xantphos) prevent β-hydride elimination, stabilizing the palladium-amine intermediate and ensuring monofunctionalization.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, pyridine derivatives have been shown to inhibit various kinases involved in cancer cell proliferation. A study demonstrated that derivatives of pyridine, including those similar to 2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile, displayed significant cytotoxic effects against several cancer cell lines.

Cell Line IC50 (μM) Reference
HepG2 (Liver)5.9
HCT-116 (Colon)6.9
PC-3 (Prostate)1.54

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Mechanisms of Action
The anticancer efficacy is attributed to the compound's ability to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in the cell cycle regulation and tumor growth.

Agrochemical Applications

Insecticidal and Antifungal Activity
The compound has been explored for its potential use as an insecticide and fungicide due to its structural features that may interact with biological targets in pests and pathogens. A study on related pyridine derivatives showed promising results in bioassays for both antifungal and insecticidal activities.

Activity Type Effectiveness Reference
InsecticidalModerate to High
AntifungalModerate

These findings highlight the compound's potential as a candidate for agricultural applications, particularly in crop protection.

Neurological Research

The presence of a difluorophenyl group suggests that this compound might also exhibit central nervous system activities. Studies on similar compounds indicate potential sedative or anxiolytic effects, warranting further investigation into its neuropharmacological properties.

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis of novel pyridine derivatives, including this compound. The study evaluated their effects on cancer cell lines, revealing significant growth inhibition compared to standard chemotherapeutics like doxorubicin. This case emphasizes the need for further exploration into the structure-activity relationship of such compounds.

Case Study 2: Agricultural Application

Another study investigated the efficacy of pyridine derivatives as insecticides against common agricultural pests. The results indicated that certain compounds exhibited higher toxicity levels than conventional insecticides, suggesting a viable alternative for crop protection strategies.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile with analogous pyridine-3-carbonitrile derivatives, focusing on substituent effects, synthetic routes, and inferred properties.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Position) Molecular Formula Key Features Reference
This compound 2: (2,4-Difluorophenyl)methylamino; 3: CN C₁₃H₁₀F₂N₃ Fluorine atoms enhance lipophilicity; nitrile enables hydrogen bonding N/A
2-Amino-4-(4-fluorophenyl)pyridine-3-carbonitrile 2: NH₂; 4: 4-Fluorophenyl; 3: CN C₁₂H₈FN₃ Amino group improves solubility; fluorophenyl boosts electronic stability
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 2: 2,4-Dichlorophenoxy; 4: CF₃; 6: 4-ClPh; 3: CN C₁₉H₈Cl₃F₃N₂O Trifluoromethyl and chlorophenoxy groups enhance steric bulk and hydrophobicity
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile 4: 4-Fluorophenyl; 3,5: CN; 2,6: CH₃ C₁₅H₁₁FN₄ Dihydropyridine core with dual nitriles; fluorophenyl aids π-stacking
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile 2: 4-Fluorophenoxy; 6: 2-ClPh; 3: CN C₁₈H₁₀ClFN₂O Chlorophenyl and fluorophenoxy groups optimize halogen bonding interactions

Key Observations:

Fluorine Substitution: The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in 2-amino-4-(4-fluorophenyl)pyridine-3-carbonitrile, where fluorine reduces oxidative degradation .

Nitrile Functionality: The 3-cyano group is a common feature in these compounds, serving as a hydrogen-bond acceptor. This group is critical in derivatives like 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile, where dual nitriles stabilize the dihydropyridine ring through conjugation .

Synthetic Routes: Analogous compounds are synthesized via multicomponent reactions or nucleophilic substitution. For example, 2-amino-3-cyanopyridine derivatives are often prepared using Knoevenagel condensation followed by cyclization, as described for 2-amino-4-(naphthalen-1-yl)pyridine-3-carbonitrile . The presence of methylamino groups (as in the target compound) may necessitate reductive amination steps, similar to methods used for 6-(2-chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile .

Electronic and Steric Effects: Chlorine and trifluoromethyl substituents in analogs like introduce steric hindrance, which may reduce rotational freedom but improve target selectivity.

Biological Activity

2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile is an organic compound with the molecular formula C13H9F2N3. It features a pyridine ring substituted with a cyano group and a 2,4-difluorophenylmethylamino group, which contribute to its unique biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

The synthesis of this compound typically involves:

  • Formation of 2,4-Difluorobenzylamine : This intermediate is synthesized by reducing 2,4-difluoronitrobenzene using hydrogen gas in the presence of a palladium catalyst.
  • Coupling Reaction : The 2,4-difluorobenzylamine is reacted with 3-cyanopyridine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Anticancer Potential

Recent studies have highlighted the anticancer potential of various pyridine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant efficacy against various cancer cell lines by inhibiting key signaling pathways such as the PI3K pathway .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundTargetIC50 (nM)Reference
Compound 17pPI3Kα31.8 ± 4.1
Compound 17pPI3Kδ15.4 ± 1.9
Compound 11Mycobacterium tuberculosis<1 μg/ml

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, modulating enzyme activity and influencing cellular pathways. The binding affinity and selectivity towards certain receptors or enzymes can lead to varying biological effects, including apoptosis in cancer cells .

Case Studies

A case study focusing on the biological evaluation of pyridine derivatives indicated that compounds structurally related to this compound exhibited promising results in inhibiting tumor growth in vitro and in vivo models. For example, a derivative showed significant antiproliferative activity against ovarian cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile, and how do traditional approaches compare to modern techniques?

  • Methodology : Traditional methods for pyridine-3-carbonitrile derivatives often involve multi-step reactions, such as Knoevenagel condensation followed by cyclization under prolonged heating (e.g., toluene reflux for 4 hours). These methods suffer from high solvent consumption and low efficiency . Modern approaches, such as microwave-assisted synthesis, significantly reduce reaction times (from hours to minutes) and improve yields by enhancing reaction kinetics. For example, microwave irradiation can facilitate the formation of the pyridine core while minimizing side reactions .

Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., C–F distances in the difluorophenyl group). Crystal data (monoclinic system, space group P21/n) from similar pyridine-carbonitriles can guide refinement parameters .
  • NMR/FTIR : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) and substituent positions. For instance, 1H^1H NMR can distinguish methylamino protons (δ ~2.8–3.2 ppm) and aromatic fluorine coupling patterns .
  • Mass spectrometry : Validate molecular weight (e.g., via ESI-MS or MALDI-TOF) and fragmentation pathways to confirm the nitrile and difluorophenyl motifs .

Q. What safety protocols are critical for handling pyridine-3-carbonitrile derivatives in the lab?

  • Methodology :

  • Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture and direct sunlight .
  • Handling : Use explosion-proof equipment and PPE (gloves, goggles) due to potential flammability and toxicity. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and thermochemical properties of this compound?

  • Methodology :

  • Functional selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provide accurate geometries and atomization energies (average error <3 kcal/mol) .
  • Solvent modeling : Use implicit solvation models (e.g., PCM) to simulate polarity effects on fluorescence properties, as electron-withdrawing groups (e.g., –CN, –F) enhance Stokes shifts .
  • Reactivity analysis : Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic/electrophilic sites. For example, the nitrile group’s LUMO may mediate charge-transfer interactions in catalytic systems .

Q. What experimental and computational strategies elucidate structure-activity relationships (SAR) for bioactivity?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replacing –F with –Cl or –CF₃) and assess changes in biological activity (e.g., kinase inhibition). Compare with analogs like CHIR99021, where pyridine-3-carbonitrile derivatives act as GSK-3 inhibitors .
  • Molecular docking : Map binding affinities to target proteins (e.g., kinases) using software like AutoDock. The difluorophenyl group’s hydrophobic interactions and nitrile’s hydrogen-bonding capacity are critical for selectivity .

Q. How do substituents influence fluorescence properties, and how can these be optimized for sensing applications?

  • Methodology :

  • Photophysical assays : Measure quantum yields and lifetime decays in solvents of varying polarity. Pyridine-3-carbonitriles with electron-deficient aryl groups exhibit solvatochromism, enabling pH or ion sensing .
  • TD-DFT calculations : Simulate excited-state transitions to correlate substituent effects (e.g., –F vs. –CF₃) with emission maxima. For instance, electron-withdrawing groups redshift fluorescence by stabilizing the excited state .

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